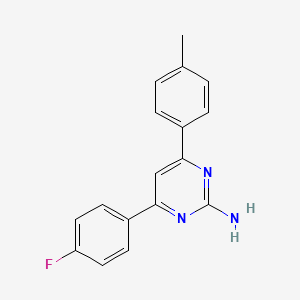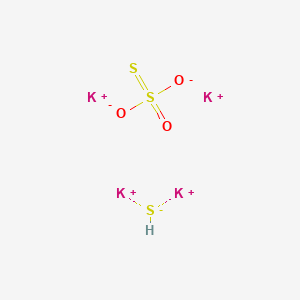
(Chlorodifluoromethylthio)methyl chloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chlorodifluoromethylthio)methyl chloride, 95% (CDMTC-95) is an organochlorine compound that is used in a variety of scientific and industrial applications. CDMTC-95 is a colorless, volatile, and flammable liquid with a low boiling point and a slightly sweet odor. It is a highly reactive compound and can be used as a reagent in a wide range of chemical reactions, including organic synthesis and polymerization. CDMTC-95 is also used as a gas-phase reagent for the production of various fluorinated compounds, including fluorinated polymers.
科学的研究の応用
(Chlorodifluoromethylthio)methyl chloride, 95% is used in a variety of scientific applications, including organic synthesis, polymerization, and gas-phase chemistry. It is also used as a reagent in the synthesis of a variety of fluorinated compounds, including fluorinated polymers. In addition, (Chlorodifluoromethylthio)methyl chloride, 95% is used for the synthesis of various organofluorine compounds, including fluorinated carbamates and fluorinated alcohols.
作用機序
The mechanism of action of (Chlorodifluoromethylthio)methyl chloride, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product. This intermediate is believed to be a chloroform-difluoromethylthiomethyl radical, which is capable of reacting with a variety of substrates.
Biochemical and Physiological Effects
(Chlorodifluoromethylthio)methyl chloride, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to be highly reactive, and it is believed to be toxic if ingested. Therefore, it is important to take appropriate safety precautions when handling this compound.
実験室実験の利点と制限
The advantages of using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments include its low boiling point and its ability to react with a variety of substrates. Additionally, it is relatively non-toxic, making it a safer choice for laboratory experiments than other organochlorine compounds. However, there are some limitations to using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments, including its flammability and its reactivity with moisture, which can lead to the formation of hazardous byproducts.
将来の方向性
There are a variety of potential future directions for research on (Chlorodifluoromethylthio)methyl chloride, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further research could be conducted to develop safer methods of synthesis and handling of this compound. Additionally, research could be conducted to develop methods to reduce the reactivity of (Chlorodifluoromethylthio)methyl chloride, 95% with moisture, as this could reduce the formation of hazardous byproducts. Finally, further research could be conducted to investigate the potential of (Chlorodifluoromethylthio)methyl chloride, 95% as a reagent for the synthesis of various fluorinated compounds, including fluorinated polymers.
合成法
(Chlorodifluoromethylthio)methyl chloride, 95% can be synthesized through a variety of methods, including the reaction of chloroform and difluoromethylthiomethane, the reaction of chloroform and difluoromethylthiocyclobutane, or the reaction of chloroform and difluoromethylthiocyclohexane. In all cases, the reaction is conducted in a solvent such as ethanol or dimethylformamide, and the resulting product is then purified by distillation.
特性
IUPAC Name |
chloro-(chloromethylsulfanyl)-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2S/c3-1-7-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNVTHYGCJJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)



![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)





![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)